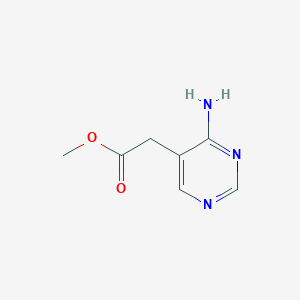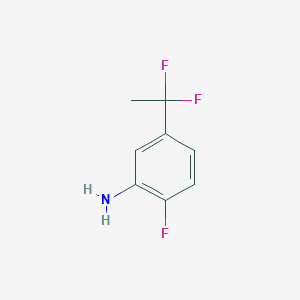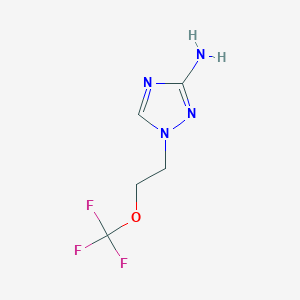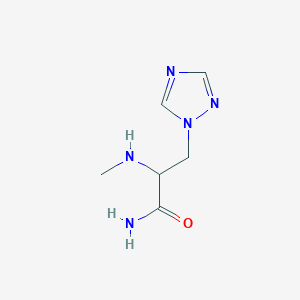![molecular formula C8H14O2 B13630606 {1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol CAS No. 2740767-97-7](/img/structure/B13630606.png)
{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-Methyl-2-oxabicyclo[221]heptan-5-yl}methanol is a bicyclic compound that features an oxabicycloheptane core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but lacks the methyl group at the 1-position.
2-Oxa-5-azabicyclo[2.2.1]heptane-4-methanol: Contains an additional nitrogen atom in the bicyclic ring.
Uniqueness
The presence of the methyl group at the 1-position in {1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol distinguishes it from other similar compounds. This structural feature can influence its reactivity and interaction with biological targets, making it a unique compound for various applications.
Properties
CAS No. |
2740767-97-7 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(1-methyl-2-oxabicyclo[2.2.1]heptan-5-yl)methanol |
InChI |
InChI=1S/C8H14O2/c1-8-2-6(4-9)7(3-8)5-10-8/h6-7,9H,2-5H2,1H3 |
InChI Key |
YBQLULFEWALDFA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(CO1)C(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


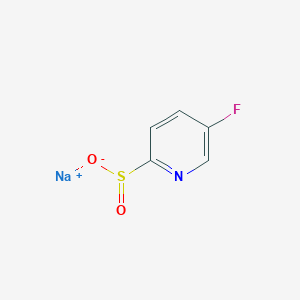
![7-Chlorooxazolo[4,5-d]pyrimidine](/img/structure/B13630532.png)
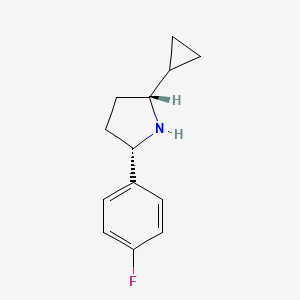
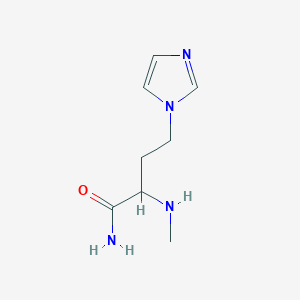
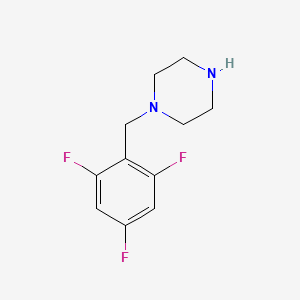

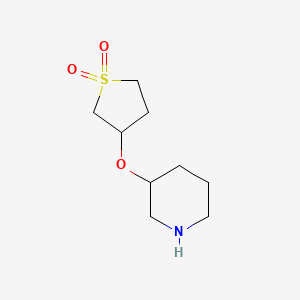
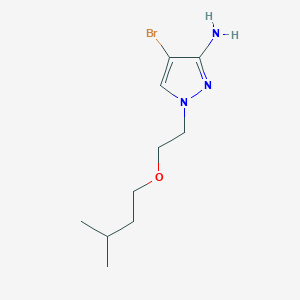
![[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13630590.png)
